molecular formula C7H4F2O2 B2612233 2,5-Difluoro-3-hydroxybenzaldehyde CAS No. 1804414-29-6

2,5-Difluoro-3-hydroxybenzaldehyde

Cat. No.: B2612233
CAS No.: 1804414-29-6
M. Wt: 158.104
InChI Key: WDDYNPHKAMAEDE-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4F2O2. It is a derivative of benzaldehyde, where two fluorine atoms are substituted at the 2nd and 5th positions, and a hydroxyl group is present at the 3rd position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-hydroxybenzaldehyde typically involves the nucleophilic substitution reaction of 2,5-difluorobenzaldehyde with a hydroxylating agent. One common method includes the reaction of 2,5-difluorobenzaldehyde with sodium hydroxide in an aqueous medium, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,5-difluoro-3-hydroxybenzoic acid.

    Reduction: Reduction reactions can convert it to 2,5-difluoro-3-hydroxybenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are typically employed.

Major Products Formed:

    Oxidation: 2,5-Difluoro-3-hydroxybenzoic acid.

    Reduction: 2,5-Difluoro-3-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-3-hydroxybenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

    3,5-Difluorobenzaldehyde: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.

    2,6-Difluoro-3-hydroxybenzaldehyde: Similar but with fluorine atoms at different positions, affecting its chemical properties.

This comprehensive overview highlights the significance of 2,5-Difluoro-3-hydroxybenzaldehyde in scientific research and its potential applications across multiple disciplines

Properties

IUPAC Name

2,5-difluoro-3-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDYNPHKAMAEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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